3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid
Overview
Description
The compound is an organic molecule that contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized through various methods, including Pd-catalyzed coupling reactions and subsequent carbon–carbon double bond hydrogenation .Molecular Structure Analysis
The molecular structure of this compound likely involves a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to an oxadiazole ring and a carboxylic acid group .Scientific Research Applications
Crystal Structure Analysis
The crystal and molecular structure of related compounds such as 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in the synthesis of oxadiazole derivatives, has been studied in detail (Viterbo, Calvino, & Serafino, 1980).
Synthesis Methods
Efficient scale-up synthesis methods for related compounds, such as BMS-520, have been developed. These methods include regioselective cycloaddition and chemoselective hydrolysis, improving 1,2,4-oxadiazole formation (Hou et al., 2016).
Reaction with Unsaturated Compounds
Research on the reaction of 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with various unsaturated compounds has been conducted, yielding difluoromethylenated oxadiazole-containing compounds (Yang et al., 2007).
Spectral and Density Functional Studies
Studies on absorption and fluorescence spectra of oxadiazole derivatives, focusing on the effects of different substituents and the basicity of the oxadiazole ring, have been conducted (Gaenko et al., 2006).
Chemical Genetics in Drug Discovery
Research has explored the use of oxadiazole derivatives in identifying potential anticancer agents and molecular targets through chemical genetics (Cai, Drewe, & Kasibhatla, 2006).
Synthesis of Derivatives for Potential Medical Applications
Studies have been conducted on synthesizing various derivatives of oxadiazole for potential applications, such as antihypertensive activity (Santilli & Morris, 1979).
Binding Interactions
Research has been done on the binding interactions of oxadiazole derivatives with other compounds, contributing to the understanding of their potential in supramolecular chemistry (Reichert et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)6-3-1-2-5(4-6)7-14-8(9(16)17)18-15-7/h1-4H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUGFIPFSOZGIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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